molecular formula C13H21NO B13290582 (1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine

(1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine

Cat. No.: B13290582
M. Wt: 207.31 g/mol
InChI Key: WJBOLYLDTPHQPR-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-yl)[1-(2-methylphenyl)ethyl]amine is a secondary amine characterized by two distinct substituents: a 1-methoxypropan-2-yl group and a 1-(2-methylphenyl)ethyl moiety. The methoxypropan-2-yl group introduces ether functionality, enhancing solubility in polar solvents, while the 2-methylphenyl substituent contributes aromaticity and lipophilicity .

Synthetic routes for components of this compound have been documented. For instance, 1-(2-methylphenyl)ethylamine (a key intermediate) was synthesized via reductive amination or nucleophilic substitution, achieving a 46% yield under optimized conditions . The methoxypropan-2-yl group may be introduced through alkylation or condensation reactions, as seen in analogous syntheses of ether-containing amines .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-methoxy-N-[1-(2-methylphenyl)ethyl]propan-2-amine

InChI

InChI=1S/C13H21NO/c1-10-7-5-6-8-13(10)12(3)14-11(2)9-15-4/h5-8,11-12,14H,9H2,1-4H3

InChI Key

WJBOLYLDTPHQPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)NC(C)COC

Origin of Product

United States

Preparation Methods

Key Steps:

Alternative Resolution-Free Pathways

A resolution-free method avoids chiral auxiliaries, as exemplified in WO2015159170A2 (though for a structurally related amine):

Comparative Reaction Conditions

Step Reagents/Catalysts Solvent Temperature (°C) Time (h) Yield (%) ee (%)
Ring-Opening KOH, MeOH Methanol 60–80 6–8 >95
Aziridine Formation DIAD, PPh₃ Dry toluene 100–130 3–5 85–90
Hydrogenation Pd/C, H₂ Methanol 20–30 1–3 92–96 >99

Critical Analysis of Methodologies

  • Efficiency : The aziridine route achieves high enantiopurity (>99% ee) but requires meticulous control of reaction conditions (e.g., N₂ atmosphere, dry solvents).
  • Scalability : Catalytic hydrogenation with Pd/C is industrially viable due to recyclable catalysts and mild pressures.
  • Limitations : DIAD and triphenylphosphine generate stoichiometric waste, necessitating purification steps.

Spectroscopic Validation

  • ¹H/¹³C NMR : Peaks corresponding to methoxy (δ 3.3–3.5 ppm), aromatic protons (δ 6.8–7.1 ppm), and chiral centers confirm structure.
  • Chiral HPLC : Retention times and peak ratios validate ee >99% (Chiralcel OD-H column, hexane/isopropanol).

Industrial Relevance

This compound serves as a precursor to herbicides like S-metolachlor. The high ee (>99%) directly correlates with bioactivity, making the aziridine pathway the preferred method for agrochemical production.

Scientific Research Applications

(1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

Compound A : (1-Methoxypropan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine (CAS 411213-85-9)

  • Structural Difference : Replaces the 2-methylphenyl group with a 3-methylthiophene ring.
  • Thiophene derivatives often exhibit enhanced metabolic stability but reduced lipophilicity relative to phenyl analogs .
  • Safety Profile : Classified as highly flammable (H224) and corrosive (H290), necessitating stringent handling protocols .

Compound B : 2-Amino-1-(2-methoxyphenyl)propane

  • Structural Difference : Substitutes the methyl group on the phenyl ring with a methoxy group.
  • However, it reduces lipophilicity (logP ~1.5 vs. ~2.2 for methyl-substituted analogs), affecting membrane permeability .

Variations in the Amine Substituent

Compound C : (2-Methoxyethyl)(1-methoxypropan-2-yl)amine (CAS 1021042-07-8)

  • Structural Difference : Replaces the 2-methylphenylethyl group with a 2-methoxyethyl chain.
  • Impact : The absence of an aromatic ring reduces molecular weight (MW 161.23 vs. 237.34 for the target compound) and likely improves aqueous solubility. Such analogs are often explored as solvents or intermediates in polymer chemistry .

Compound D : 1-(Furan-2-yl)-2-methylpropan-1-amine (CAS 116606-91-8)

  • Structural Difference : Features a furan ring instead of the methoxypropan-2-yl group.
  • However, furan derivatives are prone to oxidative degradation, limiting shelf life .

Pharmacologically Active Analogs

Compound E : JWH-251 (1-Pentyl-3-(2-methoxyphenylacetyl)indole)

  • Structural Difference : Contains an indole core and a methoxyphenylacetyl group.
  • Impact: JWH-251 is a cannabinoid receptor agonist, highlighting how aromatic and amine substituents dictate receptor specificity. The target compound lacks the indole system, likely rendering it pharmacologically distinct .

Compound F : Methoxyphenamine (N-Desmethylmethoxyphenamine)

  • Structural Difference : Shares the 2-methoxyphenyl group but has a simpler propylamine chain.
  • Impact : Methoxyphenamine is a bronchodilator, suggesting that the target compound’s bulkier methoxypropan-2-yl group may reduce bioavailability or alter target engagement .

Biological Activity

(1-Methoxypropan-2-YL)[1-(2-methylphenyl)ethyl]amine is an organic compound with a unique structural configuration that contributes to its potential biological activity. Its molecular formula is C13H21NC_{13}H_{21}N, and it has a molecular weight of approximately 207.31 g/mol. This compound contains a methoxy group, a propan-2-yl group, and a 2-methylphenyl group attached to an amine, which facilitates various interactions with biological systems.

Research indicates that this compound interacts with various biomolecules, potentially modulating enzyme activity and influencing receptor interactions. These interactions suggest that the compound may exhibit pharmacological effects, although specific therapeutic applications require further investigation.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Enzyme Modulation : The compound may modulate the activity of certain enzymes, impacting metabolic pathways and cellular functions.
  • Receptor Interaction : It has been suggested that the compound could bind to specific receptors, influencing signaling pathways and biological responses.

Case Studies and Research Findings

Several studies have examined the biological implications of compounds similar to this compound, providing insights into its potential applications:

  • Antitumor Activity : A study on related compounds indicated significant antitumor effects against Ehrlich Ascites Carcinoma (EAC) cells in mice. The test compounds exhibited a high decrease in tumor cell viability and showed antioxidant properties, suggesting potential for developing effective chemotherapeutic agents .
  • Pharmacological Applications : Investigations into the pharmacological properties of similar amines have shown promise in antimicrobial and anticancer activities. These studies highlight the relevance of structural features in determining biological efficacy.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with other related compounds:

Compound NameMolecular FormulaUnique Features
(1-Methoxypropan-2-YL)[(2-methylphenyl)methyl]amineC13H21NContains a methyl instead of an ethyl group
(1-Methoxypropan-2-YL)[(4-methylphenyl)methyl]amineC13H21NFeatures a para-substituted phenyl group
(1-Methoxypropan-2-YL)[(3-methylphenyl)methyl]amineC13H21NHas a meta-substituted phenyl group

This table illustrates how variations in substituents affect the biological activity and chemical reactivity of these compounds.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Alkylation : Involves reacting an appropriate amine with a suitable alkyl halide.
  • Reduction Reactions : Utilizing reducing agents to convert precursor compounds into the desired amine.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Time (hrs)Purity (HPLC)Reference
Conventional Alkylation752495%
Microwave-Assisted82398%

Basic: What spectroscopic and chromatographic techniques validate the compound’s structure and purity?

Methodological Answer:

  • GC-MS: Retention time (RT) ~3.09 min (HP1-MS column, He carrier gas) with characteristic fragmentation at m/z 179 (molecular ion) and 121 (loss of methoxyethyl group) .
  • FTIR-ATR: Peaks at 3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O methoxy), and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .
  • NMR (¹H, ¹³C):
    • ¹H: δ 2.1 (s, 3H, CH₃ on phenyl), δ 3.3 (s, 3H, OCH₃), δ 3.8 (m, 2H, CH₂-N) .
    • ¹³C: δ 55.2 (OCH₃), 115–140 ppm (aromatic carbons) .

Advanced: How does the methoxy group influence biological activity compared to non-methoxy analogs?

Methodological Answer:
The methoxy group enhances lipophilicity (logP increase by ~0.5 units vs. hydroxyl analogs) and modulates receptor binding. For example:

  • Serotonin Receptor Affinity: Methoxy substitution increases 5-HT₂A binding (Ki = 12 nM vs. 45 nM for des-methoxy analog) due to hydrophobic pocket interactions .
  • Metabolic Stability: Methoxy reduces oxidative metabolism (CYP2D6 t₁/₂ = 4.2 hrs vs. 1.8 hrs for hydroxyl analog) .

Contradiction Note: Some studies report reduced activity in dopamine receptors (D₂ Ki = 220 nM vs. 85 nM for des-methoxy), suggesting substituent-dependent selectivity .

Advanced: How to resolve contradictions in reported bioactivity data across structural analogs?

Methodological Answer:
Contradictions arise from substituent positioning and assay variability . Strategies include:

  • Systematic SAR Studies: Compare analogs with controlled variations (e.g., 2-methylphenyl vs. 3-methylphenyl, vs. 15). For example:
    • 2-Methylphenyl analogs show higher σ₁ receptor affinity (IC₅₀ = 8 nM) than 3-methyl derivatives (IC₅₀ = 32 nM) .
  • Standardized Assays: Use uniform protocols (e.g., radioligand binding with consistent membrane preparations) to minimize inter-lab variability .

Q. Table 2: Bioactivity Variability in Structural Analogs

SubstituentTarget ReceptorReported IC₅₀ (nM)Study Reference
2-Methylphenyl5-HT₂A12 ± 2
3-Methylphenyl5-HT₂A45 ± 5
2-MethoxyphenylD₂220 ± 30

Basic: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates blood-brain barrier penetration (predicted BBB+ with P-gp efflux ratio < 2) .
  • ADMET Prediction: Tools like SwissADME estimate moderate hepatic clearance (CLhep = 15 mL/min/kg) and 85% plasma protein binding .

Advanced: How to design analogs to mitigate hepatotoxicity risks identified in preclinical studies?

Methodological Answer:

  • Structural Modifications: Replace methoxy with polar groups (e.g., sulfoxide) to reduce CYP3A4-mediated toxicity. For example:
    • Sulfoxide analog shows 60% lower ALT elevation in murine models .
  • Metabolite Trapping: Use glutathione (GSH) adduct assays to identify reactive intermediates. LC-MS/MS detects GSH conjugates at m/z 456 .

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